molecular formula C7H9ClN2O2 B3095448 5-Acetyl-4-methyl-2(1H)-pyrimidinone hydrochloride CAS No. 1263094-76-3

5-Acetyl-4-methyl-2(1H)-pyrimidinone hydrochloride

Cat. No.: B3095448
CAS No.: 1263094-76-3
M. Wt: 188.61
InChI Key: DFSOLCICOFOWAL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazole derivatives, which may be similar to the compound , often involves reactions with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives .


Molecular Structure Analysis

The thiazole ring, a component of many similar compounds, consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds, rendering aromatic ring properties .


Chemical Reactions Analysis

Thiazole compounds, due to their aromaticity, have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .

Scientific Research Applications

Chemistry and Reactions

  • Selective Acetylation and Ring-Opening Reactions : 5-Acetyl-4-methyl-2(1H)-pyrimidinone undergoes selective acetylation at N-1 with acetic anhydride, leading to covalent hydration and cleavage of the 1,2-bond, forming crystalline cis-3-acetylamino-N-formyl-acrylamides (Sodum, Klein, & Otter, 1986).

  • Antimicrobial Activity of Pyridothienopyrimidines : Synthesis of 5-Acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides and their conversion to pyrimidinones and triazinones has shown antimicrobial activities (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Biological Applications

  • Synthesis and Biological Activities : The synthesis of dihydropyrimidinone and dihydropyrimidine derivatives, including 5-acetyl-4-(4-hydroxy-3-methoxyphenyl)-6-methyl pyrimidine-2(1H)-one, has demonstrated antibacterial, antiviral, and anticancer properties (Al-Juboori, 2020).

  • Calcium Antagonistic Activity : New derivatives of 5-acetyl-4-methyl-2(1H)-pyrimidinone have been synthesized and tested for their calcium antagonistic activity in vitro on rat ileum (Yarim, Saraç, Ertan, Batu, & Erol, 1999).

Synthesis and Structural Elucidation

  • Formation of Functionalized Pyrimidines : 5-Acetyl-4-alkylthio-6-methyl-2(1H)-pyrimidinethiones were prepared and converted into 4-amino derivatives for the construction of functionalized pyrido[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines (Dorokhov, Komkov, & Baranin, 2003).

  • Solution Speciation and Protein Binding : A V(IV)O-pyrimidinone complex was synthesized, and its interaction with human plasma proteins was studied, showing the formation of ternary V(IV)-ligand-protein complexes (Gonçalves et al., 2013).

Other Applications

  • Photokinetic Impact : The solvent has a significant impact on the photokinetics of 2(1H)-pyrimidinone, affecting its S1 lifetime and playing a role in the secondary photochemistry of DNA lesions (Ryseck et al., 2013).

  • Synthesis of Pyrimidinones : New methods were developed for synthesizing pyrido[2,3-d]pyrimidin-5-one and pyrido[2,3-d]pyrimidin-7-one derivatives from 5-acetyl-4-aminopyrimidines (Komkov et al., 2021).

Mechanism of Action

While the specific mechanism of action for “5-Acetyl-4-methyl-2(1H)-pyrimidinone hydrochloride” is not available, thiazole derivatives have been shown to display antifungal, antibacterial, anti-inflammatory, analgesic, and anti-cancer activities .

Safety and Hazards

The compound 5-Acetyl-4-methyl-2-thiazolamine, which may have similar properties, is known to be toxic if swallowed. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Thiazole derivatives have been the subject of many patents for their antimicrobial activity . This suggests that “5-Acetyl-4-methyl-2(1H)-pyrimidinone hydrochloride” and similar compounds could have potential applications in the development of new drugs and biologically active agents.

Properties

IUPAC Name

5-acetyl-6-methyl-1H-pyrimidin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2.ClH/c1-4-6(5(2)10)3-8-7(11)9-4;/h3H,1-2H3,(H,8,9,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFSOLCICOFOWAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC(=O)N1)C(=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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